Cas no 138490-98-9 (3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol)
3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol
- 3,4-dimethoxy-2-(trifluoromethyl)benzyl alcohol
- AGN-PC-003W01
- AK101741
- ANW-62717
- Benzenemethanol, 3,4-dimethoxy-2-(trifluoromethyl)-
- CTK8B9566
- KB-14032
- DTXSID40568755
- 138490-98-9
- QQEVWZMTFIRWPZ-UHFFFAOYSA-N
- DB-327714
- [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol
- 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol
-
- MDL: MFCD14705136
- Inchi: 1S/C10H11F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4,14H,5H2,1-2H3
- InChI Key: QQEVWZMTFIRWPZ-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=CC=1CO)OC)OC)(F)F
Computed Properties
- Exact Mass: 236.06602869g/mol
- Monoisotopic Mass: 236.06602869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.7Ų
3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111910-1g |
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol |
138490-98-9 | 95% | 1g |
386.88 USD | 2021-06-17 | |
| TRC | D478483-10mg |
[3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol |
138490-98-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478483-50mg |
[3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol |
138490-98-9 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D478483-100mg |
[3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol |
138490-98-9 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Crysdot LLC | CD12146683-1g |
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol |
138490-98-9 | 95+% | 1g |
$455 | 2024-07-23 | |
| A2B Chem LLC | AA58474-1g |
Benzenemethanol, 3,4-dimethoxy-2-(trifluoromethyl)- |
138490-98-9 | > 95% | 1g |
$515.00 | 2024-04-20 | |
| A2B Chem LLC | AA58474-3g |
Benzenemethanol, 3,4-dimethoxy-2-(trifluoromethyl)- |
138490-98-9 | > 95% | 3g |
$1168.00 | 2024-04-20 | |
| Chemenu | CM182990-1g |
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol |
138490-98-9 | 95% | 1g |
$*** | 2023-03-30 | |
| Parkway Scientific | YB-430-1g |
[3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol |
138490-98-9 | > 95% | 1g |
$395 | 2024-05-21 | |
| Parkway Scientific | YB-430-3g |
[3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol |
138490-98-9 | > 95% | 3g |
$950 | 2024-05-21 |
3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol
Professional Introduction to 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol (CAS No. 138490-98-9)
3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol, identified by its CAS number 138490-98-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework with methoxy and trifluoromethyl substituents, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structural features are particularly relevant in the context of modern drug discovery. The combination of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, coupled with a trifluoromethyl group at the 2 position, creates a system that is both lipophilic and electronically tunable. Such characteristics are highly desirable in the design of molecules that aim to interact with biological targets with high specificity and affinity. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with various enzymes and receptors, suggesting its utility in addressing a range of therapeutic challenges.
In the realm of medicinal chemistry, 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol has been explored as a precursor for synthesizing more complex molecules. The hydroxymethyl group present in the structure provides a reactive site for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has led to several innovative synthetic strategies being developed, which could potentially be applied to other related compounds. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.
Recent studies have highlighted the potential of this compound in the treatment of neurological disorders. Its structural motif is reminiscent of several known bioactive molecules that target neurotransmitter receptors and ion channels. Preliminary computational studies have suggested that 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol could interact with specific residues in these targets, potentially modulating their activity. Further experimental validation is required to confirm these hypotheses, but the preliminary findings are promising enough to warrant deeper investigation.
The synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol presents an interesting challenge due to the need to introduce both methoxy and trifluoromethyl groups in specific positions on the phenyl ring. Traditional synthetic routes often involve multi-step processes that can be time-consuming and require specialized equipment. However, recent innovations in catalytic methods have made it possible to achieve these transformations more efficiently. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the phenyl ring skeleton rapidly and selectively.
The role of computational tools in optimizing synthetic routes cannot be overstated. Molecular modeling software has been instrumental in predicting reaction outcomes and identifying optimal conditions for synthesizing 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol. By simulating different reaction pathways, chemists can minimize trial-and-error experimentation and focus on the most promising strategies. This approach not only saves time but also reduces costs associated with large-scale synthesis.
Beyond its potential as a lead compound for drug development, 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol has also been explored as an intermediate in materials science research. The unique electronic properties of this molecule make it suitable for applications in organic electronics and optoelectronics. For example, its ability to absorb light across a broad spectrum has been exploited in the development of new types of photovoltaic materials. These applications highlight the versatility of this compound beyond traditional pharmaceutical uses.
The future direction of research on 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol is likely to be shaped by ongoing advancements in synthetic chemistry and biotechnology. As new methodologies emerge for modifying molecular structures at an atomic level, opportunities will arise to further refine this compound's properties for specific applications. Collaborative efforts between chemists, biologists, and engineers will be crucial in translating laboratory findings into tangible benefits for society.
In conclusion, 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethanol (CAS No. 138490-98-9) represents a promising candidate for further exploration in pharmaceuticals and materials science. Its unique structural features offer a rich ground for innovation through synthetic chemistry and computational biology. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in addressing some of today's most pressing scientific challenges.
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